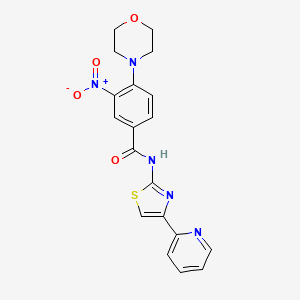

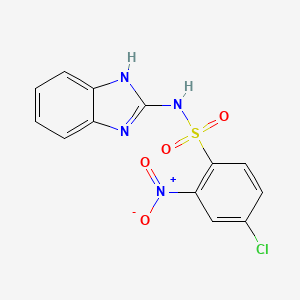

![molecular formula C16H16N2O4S B2353846 Acide {[(phényl-(toluène-4-sulfonylimino)-méthyl)-amino]-acétique} CAS No. 301194-85-4](/img/structure/B2353846.png)

Acide {[(phényl-(toluène-4-sulfonylimino)-méthyl)-amino]-acétique}

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid” is a complex organic molecule. It is not widely documented, and there is limited information available about it .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Mécanisme D'action

{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid works by binding to the active site of enzymes, thereby inhibiting their activity. It has been found to be particularly effective in inhibiting the activity of DPP-4 by binding to the enzyme's active site and preventing the cleavage of certain peptides.

Biochemical and Physiological Effects:

{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate glucose metabolism by inhibiting the activity of DPP-4, which is involved in the breakdown of incretin hormones. In addition, {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the activity of certain cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid in lab experiments is its ability to inhibit the activity of enzymes, making it a valuable tool for studying various biological processes. However, one of the limitations of using {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid is that it may not be effective in inhibiting the activity of all enzymes, and its effectiveness may vary depending on the specific enzyme being studied.

Orientations Futures

There are several potential future directions for research involving {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid. One area of interest is the development of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid analogs with increased potency and selectivity for specific enzymes. Another area of interest is the use of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid in the development of new cancer therapies, as it has been shown to inhibit the activity of certain cancer cell lines. Additionally, further research is needed to fully understand the biochemical and physiological effects of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid and its potential applications in various fields of scientific research.

Méthodes De Synthèse

The synthesis of {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid involves the reaction of toluene-4-sulfonyl chloride with glycine methyl ester to form N-[(toluene-4-sulfonyl)amino]acetic acid methyl ester. This intermediate is then reacted with phenylmagnesium bromide to form {[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid.

Applications De Recherche Scientifique

Applications anti-inflammatoires

Des composés contenant des groupes sulfonyle et phényle ont été conçus et synthétisés pour leurs propriétés anti-inflammatoires potentielles. Ils sont évalués pour leur capacité à inhiber les enzymes impliquées dans l'inflammation, telles que les enzymes COX .

Activités inhibitrices de la COX

Ces composés sont également évalués pour leurs activités inhibitrices de la COX, ce qui est crucial dans le développement de médicaments pouvant gérer la douleur et l'inflammation sans les effets secondaires associés aux anti-inflammatoires non stéroïdiens (AINS) traditionnels .

Activités antimicrobiennes

Certains de ces composés ont été testés pour leurs activités antimicrobiennes, suggérant une utilisation potentielle dans la lutte contre les infections bactériennes .

Safety and Hazards

Propriétés

IUPAC Name |

2-[[[(4-methylphenyl)sulfonylamino]-phenylmethylidene]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-12-7-9-14(10-8-12)23(21,22)18-16(17-11-15(19)20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKBRWNSVJSAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

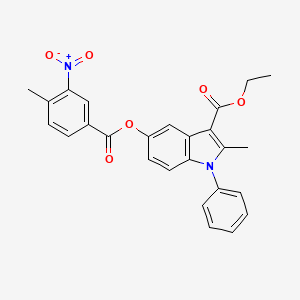

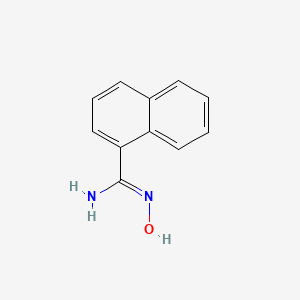

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)

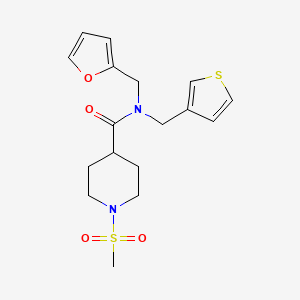

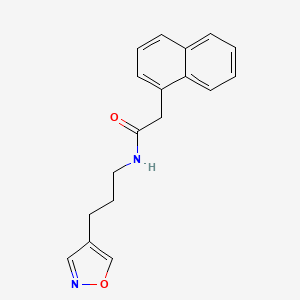

![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)

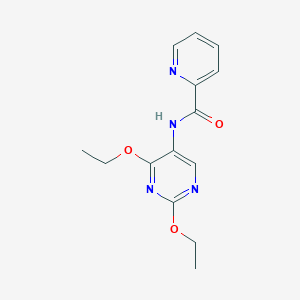

![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)

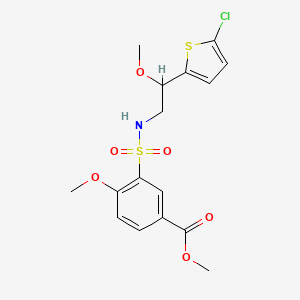

![N-Ethyl-N-[2-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2353772.png)

![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

![3-Butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2353784.png)